molecular formula C8H13NS B068456 5(1H)-Indolizinethione, hexahydro- CAS No. 190909-09-2

5(1H)-Indolizinethione, hexahydro-

Cat. No.: B068456
CAS No.: 190909-09-2
M. Wt: 155.26 g/mol
InChI Key: YSWQHOLIFLWNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(1H)-Indolizinethione, hexahydro-, is a saturated heterocyclic compound featuring a bicyclic structure combining a six-membered ring fused to a five-membered ring, with one sulfur atom replacing an oxygen in the thione (-C=S) group. This compound belongs to the indolizine family, characterized by a bridgehead nitrogen atom. The "hexahydro" designation indicates full saturation of the bicyclic system, distinguishing it from aromatic indolizines. Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 5-chloroindolizines with thiourea under refluxing conditions, as demonstrated in recent studies . Key spectral data (e.g., ¹H NMR signals at 5.35 ppm for 2H) and IR absorption bands (C=S stretching near 1150–1250 cm⁻¹) confirm its structural and functional identity .

Properties

CAS No.

190909-09-2

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2,3,6,7,8,8a-hexahydro-1H-indolizine-5-thione

InChI

InChI=1S/C8H13NS/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2

InChI Key

YSWQHOLIFLWNJG-UHFFFAOYSA-N

SMILES

C1CC2CCCN2C(=S)C1

Canonical SMILES

C1CC2CCCN2C(=S)C1

Synonyms

5(1H)-Indolizinethione, hexahydro-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indolizine derivatives with sulfur-containing reagents. For instance, the alkylation of indolizine-thione at the sulfur atom using α-halogencarbonyl compounds leads to the formation of stable thioethers, which can further cyclize to form the desired thione compound .

Industrial Production Methods: Industrial production of octahydroindolizine-5-thione may involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Enantioselective synthesis methods, such as those using enzymatic resolution, can also be employed to produce specific stereoisomers of the compound .

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-5-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield thiols or other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions at the sulfur atom.

Major Products:

Scientific Research Applications

Octahydroindolizine-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydroindolizine-5-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights critical differences between 5(1H)-indolizinethione, hexahydro-, and structurally related heterocycles:

Compound Core Structure Functional Groups Saturation Key Applications Synthesis Method
5(1H)-Indolizinethione, hexahydro- Bicyclic indolizine Thione (-C=S) Fully saturated Pharmacological intermediates Nucleophilic substitution with thiourea
6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine SO₂, hydrazine, hydroxyl Aromatic Antimicrobial agents Condensation of hydrazines with aldehydes
(4S)-IPTT derivatives Thiazolidine-thione Thione (-C=S), ester Partially saturated Chiral auxiliaries in synthesis Alkylation of thiazolidine-thiols
1,2,5-Oxadiazine derivatives Oxadiazine Oxadiazine ring, hydrazide Varies Anticancer research Cyclization of hydrazide-hydrazones
Hexahydro-β-acid derivatives Cyclohexane-based Carboxylic acid derivatives Fully saturated Animal feed additives Hydrogenation of β-acids

Reactivity and Stability

  • Thione Reactivity: The thione group in 5(1H)-indolizinethione, hexahydro-, enables nucleophilic attack at the sulfur atom, contrasting with ketones (e.g., hexahydro-indolizinones) that undergo carbonyl-specific reactions. This property is exploited in metal coordination chemistry and sulfhydryl crosslinking .
  • Thermal Stability : Compared to aromatic benzodithiazines (mp >300°C), the hexahydro-indolizinethione exhibits lower thermal stability due to its saturated structure, with decomposition observed near 200°C under reflux conditions .
  • Stereochemical Flexibility : Unlike rigid aromatic systems, the saturated hexahydro structure allows conformational flexibility, facilitating stereoselective modifications, as seen in chiral thiazolidine-thione derivatives .

Pharmacological and Industrial Relevance

  • Benzodithiazines (e.g., compound 5 in ) show potent antimicrobial activity due to their SO₂ and hydrazine moieties, whereas 5(1H)-indolizinethione derivatives are primarily intermediates in drug synthesis .

Research Findings and Data

Table 1: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) Mass (m/z)
5(1H)-Indolizinethione, hexahydro- 5.35 (2H, s), 2.44 (3H, CH₃) 1150 (C=S), 2900 (C-H) 220 (M⁺)
Benzodithiazine (Compound 5) 8.45 (N=CH), 10.35 (OH) 1340, 1160 (SO₂) 395 (M⁺)
Hexahydro-indolizinone 2.44 (CH₃), 3.66 (N-CH₃) 1700 (C=O) 209 (M⁺)

Key Differentiators and Challenges

  • Synthetic Complexity : The hexahydro-indolizinethione requires precise control of saturation during hydrogenation, unlike aromatic analogs .
  • Functional Group Limitations : The thione group is less reactive than ketones in nucleophilic additions, limiting its utility in some catalytic processes .

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